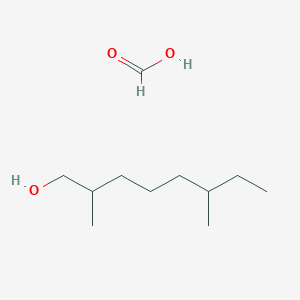

2,6-Dimethyloctan-1-ol;formic acid

Description

Structure

3D Structure of Parent

Properties

CAS No. |

119897-61-9 |

|---|---|

Molecular Formula |

C11H24O3 |

Molecular Weight |

204.31 g/mol |

IUPAC Name |

2,6-dimethyloctan-1-ol;formic acid |

InChI |

InChI=1S/C10H22O.CH2O2/c1-4-9(2)6-5-7-10(3)8-11;2-1-3/h9-11H,4-8H2,1-3H3;1H,(H,2,3) |

InChI Key |

VEDYJVCTOCGGTF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CCCC(C)CO.C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2,6 Dimethyloctyl Formate

Conventional Esterification Strategies

Conventional methods for synthesizing 2,6-dimethyloctyl formate (B1220265) primarily involve the direct reaction of the corresponding alcohol and carboxylic acid, a process known as esterification. The effectiveness of these strategies often depends on the choice of catalyst and reaction conditions aimed at maximizing yield.

The most fundamental approach to synthesizing 2,6-dimethyloctyl formate is the direct acid-catalyzed esterification, or Fischer esterification, of 2,6-dimethyloctan-1-ol with formic acid. This equilibrium reaction typically requires a strong acid catalyst, such as sulfuric acid, to protonate the carbonyl oxygen of formic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol. ontosight.aincert.nic.in The reaction is reversible, and the presence of water, a byproduct, can drive the equilibrium back toward the reactants. ncert.nic.in To achieve a high yield of the ester, the equilibrium must be shifted toward the product side.

The general mechanism involves the following steps:

Protonation of the formic acid by the acid catalyst.

Nucleophilic attack of the 2,6-dimethyloctan-1-ol on the protonated carbonyl carbon.

Proton transfer from the oxonium ion to one of the hydroxyl groups.

Elimination of water to form a protonated ester.

Deprotonation to yield the final ester product, 2,6-dimethyloctyl formate.

While traditional strong mineral acids are effective, research has expanded to include a variety of alternative catalysts for reactions involving formic acid. mdpi.com These alternatives are often explored to improve selectivity, reduce environmental impact, and allow for easier separation from the reaction mixture. The catalysts can be broadly categorized as homogeneous or heterogeneous.

Homogeneous catalysts, which dissolve in the reaction medium, offer high activity but can be difficult to separate. Heterogeneous catalysts, being in a different phase from the reactants, are more easily recovered and recycled. For formate synthesis, developments in catalysis for formic acid production and utilization have highlighted several promising options that could be adapted for esterification. mdpi.com

Below is a table summarizing various catalyst types that have been explored in the context of formic acid reactions.

| Catalyst Type | Examples | Key Characteristics | Source |

| Homogeneous Catalysts | Ruthenium-phosphine complexes | High efficiency and selectivity in solution. | mdpi.com |

| Heterogeneous Catalysts | Metals (Pb, Hg, In, Sn, Cd, Tl) on supports | Can be used in continuous flow reactors; ease of separation. | mdpi.com |

| Metal-Free Catalysts | N-doped porous carbon materials | Low cost, large surface area, and good chemical stability. | mdpi.com |

| Biocatalysts | Formate Dehydrogenases (FDH) | Operate under mild conditions (pH, temperature) in aqueous solutions. nih.gov | nih.gov |

These varied catalytic systems offer a broad toolkit for optimizing the synthesis of formate esters like 2,6-dimethyloctyl formate.

To overcome the equilibrium limitations of Fischer esterification, dehydrating agents are often employed. ncert.nic.in By removing water from the reaction mixture as it forms, the equilibrium is continuously shifted towards the formation of the ester, in accordance with Le Chatelier's principle.

Concentrated sulfuric acid serves a dual purpose, acting as both a catalyst and a chemical dehydrating agent. ncert.nic.in However, other methods can be used to physically remove water. One common laboratory and industrial technique is azeotropic distillation using a Dean-Stark apparatus. In this setup, the reaction is conducted in a solvent (e.g., toluene) that forms a low-boiling azeotrope with water. The vaporous azeotrope is condensed, and the water separates from the immiscible solvent, allowing the solvent to return to the reaction flask while the water is collected. This continuous removal of water drives the reaction to completion, significantly increasing the yield of 2,6-dimethyloctyl formate.

Stereoselective and Chiral Synthesis Approaches

The 2,6-dimethyloctan-1-ol precursor contains two stereocenters (at carbons 2 and 6), meaning that 2,6-dimethyloctyl formate can exist as a mixture of four stereoisomers. In fields such as fragrances, the olfactory properties of different stereoisomers can vary significantly. nih.gov This necessitates synthetic methods that can selectively produce a single, desired stereoisomer.

Chemo-enzymatic synthesis combines the advantages of chemical and biological catalysis to create complex chiral molecules. nih.gov Enzymes, as biocatalysts, offer exceptional stereoselectivity, operating under mild conditions. nih.gov A chemo-enzymatic route to a specific stereoisomer of 2,6-dimethyloctyl formate would typically involve the enzymatic synthesis of an enantiomerically pure alcohol precursor, followed by a chemical esterification step.

Enzymes such as ene-reductases and alcohol dehydrogenases (ADHs) are instrumental in producing chiral alcohols. nih.gov For instance, a prochiral precursor could be stereoselectively reduced to yield a specific enantiomer of 2,6-dimethyloctan-1-ol. Another advanced chemo-enzymatic strategy involves the use of formate dehydrogenases (FDH), particularly from organisms like Clostridium carboxidivorans, which can catalyze the reduction of carbon dioxide (CO₂) to formate. nih.gov This biocatalytically-produced formate could then be reacted with a chirally-pure alcohol.

The table below outlines enzymes relevant to these stereoselective synthetic strategies.

| Enzyme Type | Function | Relevance to Synthesis | Source |

| Ene-Reductase (ER) | Stereoselective reduction of C=C double bonds. | Can be used to create specific stereocenters in the alcohol precursor. | nih.gov |

| Alcohol Dehydrogenase (ADH) | Stereoselective reduction of ketones to chiral alcohols. | Key for producing enantiomerically pure alcohol precursors. | nih.gov |

| Formate Dehydrogenase (FDH) | Catalyzes the reduction of CO₂ to formate. | Provides a biocatalytic route to one of the key reactants. nih.gov | nih.gov |

| Lipase (B570770) | Catalyzes esterification or hydrolysis with high enantioselectivity. | Used for kinetic resolution of racemic esters or alcohols. | nih.govnih.gov |

Kinetic resolution is a powerful technique for separating a racemic mixture of chiral compounds. In the context of 2,6-dimethyloctyl formate, this can be achieved through enantioselective hydrolysis catalyzed by an enzyme, typically a lipase.

The process starts with a racemic mixture of the formate ester (containing both R and S enantiomers at one or both chiral centers). A lipase, which is itself a chiral molecule, is introduced into the system. The enzyme's active site preferentially binds with and catalyzes the hydrolysis of one enantiomer of the ester back to the corresponding alcohol and formic acid at a much faster rate than the other.

By stopping the reaction at approximately 50% conversion, the mixture will contain one enantiomer of the ester in high enantiomeric excess and the alcohol of the opposite configuration. These two compounds, having different functional groups (ester vs. alcohol), can then be separated by standard chemical techniques such as chromatography, yielding both the alcohol and the unreacted ester in optically enriched forms.

Asymmetric Synthesis Routes to Chiral Precursors

The 2,6-dimethyloctan-1-ol precursor contains two chiral centers (at C2 and C6), meaning it can exist as four possible stereoisomers. The synthesis of a single enantiomer or a specific diastereomer of the final formate ester requires the use of an enantiopure alcohol precursor.

Achieving an enantiopure form of 2,6-dimethyloctan-1-ol is critical for producing a stereochemically defined final product. One common strategy is the kinetic resolution of a racemic mixture of the alcohol or a precursor ester using lipases. mdpi.com This process takes advantage of the enzyme's enantioselectivity, where it preferentially catalyzes the reaction of one enantiomer, allowing for the separation of the reacted and unreacted enantiomers. mdpi.com

Another powerful approach is asymmetric synthesis, which creates the desired stereocenters from achiral or prochiral starting materials. For example, asymmetric allylation methods can be used to construct chiral hydroxy allylsilanes, which are versatile intermediates. nih.gov Catalytic asymmetric allylation using a BINOL-titanium tetraisopropoxide (BITIP) catalyst can produce chiral alcohols in high yields and with high levels of enantioselectivity. nih.gov Such intermediates can then be further elaborated to yield the target enantiopure 2,6-dimethyloctan-1-ol.

Controlling the stereochemistry during the carbon-carbon bond-forming (alkylation) and reduction steps is fundamental to the synthesis of specific stereoisomers of 2,6-dimethyloctan-1-ol. The generation of the two stereocenters can be achieved with high diastereoselectivity through several established methods.

One strategy involves the conjugate addition of organometallic reagents to α,β-unsaturated carbonyl compounds in the presence of a chiral auxiliary. The auxiliary directs the incoming nucleophile to one face of the molecule, establishing the first stereocenter. The second stereocenter can then be set by a diastereoselective reduction of the resulting ketone, often controlled by the stereochemistry of the first center.

Alternatively, cascade reactions promoted by dual-organocatalyst systems can build multiple stereocenters in a single pot with high control. researchgate.net For instance, a sequence involving an α-aminoxylation/aza-Michael/aldol condensation has been used to create 1,2-oxazine derivatives with excellent enantioselectivity and diastereoselectivity, which can be subsequently converted to chiral 1,4-amino alcohols. researchgate.net Similar principles of organocatalytic cascade reactions can be adapted for the synthesis of chiral diols and related precursors for 2,6-dimethyloctan-1-ol.

Diastereoselective Synthesis of 2,6-Dimethyloctyl Formate Mixtures

The synthesis of specific diastereomeric mixtures of 2,6-dimethyloctyl formate is entirely dependent on the diastereoselective synthesis of the 2,6-dimethyloctan-1-ol precursor. The esterification with formic acid does not typically alter the stereochemical integrity of the alcohol. Diastereoselective synthesis aims to produce a mixture of diastereomers where one predominates over the others.

This is often achieved in reactions that create a new stereocenter in a molecule that already contains one. For example, the Prins cyclization, a reaction between an aldehyde and a homoallylic alcohol, proceeds through chair-like transition states where substituents preferentially occupy equatorial positions to minimize steric strain, leading to high diastereoselectivity. uva.esnih.gov While not directly forming 2,6-dimethyloctan-1-ol, the principles of controlling the relative stereochemistry are transferable. The synthesis of the alcohol precursor could involve the coupling of two chiral fragments or the diastereoselective addition to a chiral aldehyde, with the stereochemical outcome dictated by the inherent chirality of the starting materials and reagents. nih.gov

Emerging Catalytic Systems for Formate Ester Synthesis

Beyond traditional methods, research into novel catalytic systems aims to improve the efficiency, selectivity, and environmental footprint of ester synthesis.

Lewis Acid Catalysis in Esterification Reactions

Lewis acid catalysts are highly effective in promoting esterification and transesterification reactions. mdpi.com They function by coordinating to the carbonyl oxygen of the carboxylic acid (or an ester in transesterification), which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. rsc.org This approach is often milder than using Brønsted acids and can offer greater control. rsc.org

A variety of Lewis acids have been explored for ester synthesis. In one innovative system, the anodic generation of Ti⁴⁺ cations in an electrochemical cell was shown to produce BF₃, which acted as the active Lewis acid for the esterification of formate with methanol (B129727) to produce methyl formate. acs.org Heterogeneous Lewis acid catalysts, such as metal-organic frameworks (MOFs), are also gaining prominence. A zirconium-based MOF, ZrOTf-BTC, has demonstrated exceptionally high activity as a solid Lewis acid catalyst for several organic transformations, including esterification-related reactions, outperforming homogeneous catalysts like Sc(OTf)₃. acs.org Such solid catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused. mdpi.comnih.gov

Table 2: Examples of Lewis Acid Systems for Ester Synthesis

| Catalyst System | Reaction Type | Key Finding | Source |

|---|---|---|---|

| Anodically Generated Ti⁴⁺/BF₃ | Esterification | Catalyzes methyl formate synthesis from CO₂ and methanol under ambient conditions. | acs.org |

| ZrOTf-BTC (MOF) | Various (e.g., Friedel-Crafts) | Highly active and reusable solid Lewis acid, outperforming homogeneous benchmarks. | acs.org |

| Au/TiO₂ | Oxidative Coupling | Catalyzes the synthesis of formate esters from alcohols and paraformaldehyde. | nih.gov |

Heterogeneous Catalysis for Sustainable Formate Production

Heterogeneous catalysis offers significant advantages for chemical production, including the straightforward separation and recycling of the catalyst and simplified product purification. ucl.ac.uk In the context of formate synthesis, these methods are pivotal for developing sustainable processes, particularly those that utilize abundant and non-toxic C1 feedstocks like carbon dioxide. ucl.ac.uk The direct hydrogenation of CO2 to formic acid or formate salts is a promising route, avoiding the use of toxic precursors like carbon monoxide. ucl.ac.uk Research in this area focuses on designing robust catalysts that can operate efficiently under moderate conditions to facilitate this conversion. ucl.ac.uknih.govcore.ac.uk

Palladium (Pd) and its composites are widely regarded as highly effective catalysts for reactions involving formic acid and formates, including the synthesis of formates via CO2 hydrogenation. rsc.orgnih.gov Research has explored various forms of palladium catalysts, from nanoparticles to single-atom assemblies, to optimize activity and selectivity. rsc.orgnih.gov

A key area of investigation is the electrocatalytic reduction of CO2 to formate. A hydrogen-rich palladium hydride catalyst (PdH0.5/C) has demonstrated a high Faradaic efficiency of 93.1% for formate production at -0.4 V (vs RHE) and a significantly enhanced working lifetime of 4 hours, outperforming conventional Pd catalysts that are often deactivated by CO poisoning. rsc.org The improved performance is attributed to the presence of lattice hydrogen, which enhances selectivity and weakens the adsorption of poisoning CO molecules. rsc.org

Bimetallic catalysts, such as those combining palladium with silver (Pd-Ag), have also been developed to enhance catalytic activity in formic acid dehydrogenation, a reversible reaction relevant to formate production. uniovi.essciencedaily.com The addition of silver to palladium on a carbon support can lower the activation energy for the reaction compared to a commercial Pd/C catalyst. uniovi.es The synergistic interaction between Pd and Ag modulates the adsorption energies of reactants, leading to higher turnover rates for hydrogen production from formate solutions. uniovi.es These findings highlight how nanoscale engineering of Pd-based materials can lead to more robust and efficient catalysts for formate synthesis and related processes. rsc.org

| Catalyst | Reaction Type | Key Findings | Reference |

|---|---|---|---|

| PdH0.5/C | Electrocatalytic CO2 Reduction | 93.1% Faradaic efficiency towards formate; ~15 times longer lifetime than commercial Pd/C. | rsc.org |

| Pd-Ag/C (Galvanic Replacement) | Ammonium Formate Dehydrogenation | Lower activation energy (33.1 kJ/mol) compared to commercial Pd/C (42.9 kJ/mol). | uniovi.es |

| Pd Single-Atom Assemblies (Pda/C) | Formic Acid Oxidation | High productivity of 22.86 mol gPd-1h-1 for H2O2 synthesis from formate. | rsc.org |

| Pd/CeO2 and Pd/ZnO | CO2 Hydrogenation to Formate | Catalytic performance is dependent on Pd particle size and the nature of the metal oxide support. | nih.gov |

Copper-exchanged zeolites are highly effective heterogeneous catalysts in C1 chemistry, particularly for the direct conversion of methane (B114726) to methanol. researchgate.net These materials, such as Cu-ZSM-5 and Cu-SSZ-13, feature copper ions as the primary active sites for methane oxidation. researchgate.net The reaction often proceeds through the formation of surface methoxy (B1213986) species, which are considered key intermediates. researchgate.net

However, the specific application of copper-zeolite systems for the direct conversion of methanol into formate esters is not extensively documented in recent literature. While these catalysts are central to methane-to-methanol transformations researchgate.net and other related processes like the oxidative carbonylation of methanol to dimethyl carbonate, their role in directly producing alkyl formates from methanol appears limited. Some studies on methanol decomposition using copper-based catalysts on silica (B1680970) supports have noted methyl formate as a byproduct, but this is distinct from a targeted, selective conversion using a zeolite system. nih.gov Therefore, while copper-zeolites are paramount in C1 catalysis, their defined application in converting methanol to formates remains an area for further exploration.

Novel Reagents and Reaction Conditions for Formylation Reactions

Beyond catalytic hydrogenation, chemical formylation using specific reagents provides an alternative route to formate esters. Research in this field aims to develop milder, more efficient, and environmentally benign reagents that can convert alcohols to formates without the need for harsh conditions or toxic precursors.

The Vilsmeier-Haack (VH) reagent is a versatile tool in organic synthesis, traditionally used for the formylation of activated aromatic compounds. Recent advancements have expanded its application to the formylation of alcohols to produce alkyl formates. An environmentally benign and practical preparation of the VH reagent has been developed using phthaloyl dichloride with N,N-dimethylformamide (DMF), which avoids toxic reagents like phosgene (B1210022) or thionyl chloride used in conventional methods.

This modified VH reagent effectively converts primary and secondary alcohols into their corresponding alkyl formates. The reaction typically proceeds at low temperatures (e.g., in an ice bath) and, after quenching with an aqueous solution of sodium hydrogen carbonate, yields the alkyl formate as the sole product. This method is highly selective, although performing the reaction at higher temperatures can lead to the formation of alkyl chlorides as a competing product. The process involves the formation of an imidoyl intermediate, which is subsequently hydrolyzed to the formate ester. This methodology represents a practical and greener route for synthesizing a variety of alkyl formates, including structurally complex ones like 2,6-dimethyloctyl formate from its corresponding alcohol.

| Alcohol Substrate | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 1-Hexanol | 0°C - 5°C | 1-Hexyl formate | 95% | |

| 2-Hexanol | 0°C - 5°C | 2-Hexyl formate | 95% | |

| Cyclohexanol | 0°C - 5°C | Cyclohexyl formate | 96% | |

| Benzyl alcohol | -10°C | Benzyl formate | 96% | |

| 1-Dodecanol | 0°C - 5°C | 1-Dodecyl formate | 95% |

Mechanistic Studies of 2,6 Dimethyloctyl Formate Reactions

Elucidation of Esterification Reaction Mechanisms

The formation of 2,6-dimethyloctyl formate (B1220265) is primarily achieved through the Fischer-Speier esterification, a reversible acid-catalyzed reaction between an alcohol and a carboxylic acid. wikipedia.orgchemguide.co.uk The mechanism of this reaction is a classic example of nucleophilic acyl substitution.

Protonation Equilibria and Transition State Analysis in Formate Formation

The initial and crucial step in the acid-catalyzed esterification is the protonation of the formic acid. The acid catalyst, typically a strong mineral acid like sulfuric acid, protonates the carbonyl oxygen of the formic acid. nih.gov This protonation is a rapid and reversible equilibrium that significantly enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic 2,6-dimethyloctan-1-ol.

The subsequent nucleophilic attack by the alcohol on the protonated carbonyl carbon leads to the formation of a tetrahedral intermediate. This step is often the rate-determining step of the reaction, especially for sterically hindered alcohols like 2,6-dimethyloctan-1-ol. The bulky 2,6-dimethylheptyl group creates steric hindrance, making the approach of the alcohol to the electrophilic carbon more difficult compared to less branched primary alcohols. ucr.ac.cr

Transition State Analysis:

Computational studies on the esterification of carboxylic acids with alcohols have provided valuable insights into the transition state of this reaction. rsc.org For the reaction involving a secondary alcohol like 2,6-dimethyloctan-1-ol, the transition state leading to the tetrahedral intermediate is characterized by a significant degree of bond formation between the alcohol oxygen and the carbonyl carbon, and a partial re-hybridization of the carbonyl carbon from sp² to sp³. The steric repulsion between the alkyl groups of the alcohol and the substituents on the carboxylic acid (in this case, the hydrogen of formic acid) raises the energy of the transition state, thus slowing down the reaction rate.

The reaction then proceeds through a series of proton transfers, ultimately leading to the elimination of a water molecule and the formation of the protonated ester. A final deprotonation step, typically by a water molecule or another alcohol molecule, yields the final ester product, 2,6-dimethyloctyl formate, and regenerates the acid catalyst.

Catalytic Pathways and Kinetic Insights into Esterification

The Fischer esterification is a reversible reaction, and the position of the equilibrium is governed by Le Châtelier's principle. To drive the reaction towards the formation of 2,6-dimethyloctyl formate, it is common practice to use an excess of one of the reactants (typically the alcohol if it is inexpensive) or to remove the water formed during the reaction, for instance, by azeotropic distillation. wikipedia.org

Kinetic Insights:

The rate of esterification is significantly influenced by the structure of the alcohol. For the esterification of various alcohols with a given carboxylic acid, the reactivity generally follows the order: primary > secondary > tertiary. This trend is primarily attributed to steric hindrance. wikipedia.org Therefore, the esterification of the secondary alcohol 2,6-dimethyloctan-1-ol is expected to be slower than that of a comparable primary alcohol.

The kinetics of the Fischer esterification can be described by a second-order rate law, being first order in both the carboxylic acid and the alcohol, and also dependent on the concentration of the acid catalyst. However, due to the complexity of the multi-step mechanism, the observed kinetics can sometimes deviate from this simple model.

Table 1: Relative Reaction Rates of Esterification for Different Alcohol Types

| Alcohol Type | Relative Rate of Esterification | Primary Reason for Rate Difference |

| Primary | Fast | Minimal steric hindrance |

| Secondary | Moderate | Increased steric hindrance |

| Tertiary | Slow/Negligible | Severe steric hindrance and competing elimination reactions |

This interactive table illustrates the general trend in esterification rates based on the alcohol's structure.

Hydrolysis Mechanisms of Formate Esters

The hydrolysis of 2,6-dimethyloctyl formate, the reverse of its formation, involves the cleavage of the ester bond to yield 2,6-dimethyloctan-1-ol and formic acid. This reaction can be catalyzed by either acids or bases.

Acid-Catalyzed Hydrolysis Kinetics and Thermodynamics

The acid-catalyzed hydrolysis of esters follows a mechanism that is the microscopic reverse of the Fischer esterification. libretexts.org The reaction is initiated by the protonation of the carbonyl oxygen of the ester, which activates the carbonyl group for nucleophilic attack by water. The subsequent steps mirror the esterification pathway in reverse, leading to the formation of the carboxylic acid and the alcohol.

For esters of primary and some secondary alcohols, the hydrolysis typically proceeds via the AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). This pathway involves the nucleophilic attack of water on the protonated carbonyl group.

However, for esters of tertiary alcohols, and in some cases for sterically hindered secondary alcohols, an alternative pathway, the AAL1 mechanism (acid-catalyzed, alkyl-oxygen cleavage, unimolecular), can become significant. ucoz.com In this mechanism, the protonated ester undergoes unimolecular cleavage of the alkyl-oxygen bond to form a relatively stable carbocation intermediate. The bulky and branched nature of the 2,6-dimethylheptyl group could potentially stabilize a secondary carbocation, making the AAL1 pathway a possibility for the hydrolysis of 2,6-dimethyloctyl formate, especially under strongly acidic conditions.

Kinetics and Thermodynamics:

The rate of acid-catalyzed hydrolysis is influenced by the steric and electronic properties of the ester. Steric hindrance around the carbonyl group can slow down the AAC2 reaction. The rate of hydrolysis for formate esters is generally faster than for other alkyl esters due to the minimal steric bulk of the formyl group. researchgate.net

The hydrolysis of esters is a reversible process, and the equilibrium position depends on the relative concentrations of reactants and products. In dilute aqueous solutions, the large excess of water drives the equilibrium towards the products (carboxylic acid and alcohol).

Table 2: General Kinetic Parameters for Acid-Catalyzed Hydrolysis of Alkyl Formates

| Alkyl Group | Relative Rate Constant (krel) | Activation Energy (Ea) (kJ/mol) |

| Methyl | 1.00 | ~70 |

| Ethyl | 0.60 | ~70 |

| Isopropyl | 0.15 | ~75 |

| 2,6-Dimethyloctyl | Estimated to be lower than isopropyl | Estimated to be higher than isopropyl |

This interactive table provides a comparative overview of kinetic data for the hydrolysis of simple alkyl formates, with an estimation for the more complex 2,6-dimethyloctyl formate based on steric trends.

Autocatalytic Processes in Aqueous Media

An interesting phenomenon observed in the hydrolysis of some esters, particularly in neutral or weakly acidic aqueous media, is autocatalysis. researchgate.net The hydrolysis of 2,6-dimethyloctyl formate produces formic acid. As the reaction proceeds, the concentration of formic acid increases, which in turn catalyzes the hydrolysis of the remaining ester, leading to an acceleration of the reaction rate over time. researchgate.netpjsir.org

This autocatalytic effect is particularly relevant in systems where no external strong acid catalyst is initially present. The initial hydrolysis is slow, relying on the neutral hydrolysis pathway, but as formic acid accumulates, the acid-catalyzed pathway becomes increasingly significant, creating a positive feedback loop. The extent of autocatalysis will depend on factors such as temperature, the initial concentration of the ester, and the pKa of the resulting carboxylic acid.

Investigation of Formate Group Transformations

Beyond esterification and hydrolysis, the formate group in 2,6-dimethyloctyl formate can potentially undergo other chemical transformations. While specific studies on this particular ester are limited, general reactions of formate esters can provide insights into its reactivity.

One important reaction of formate esters is their use as formylating agents. The formyl group can be transferred to other nucleophiles. For example, in the presence of a suitable catalyst, 2,6-dimethyloctyl formate could potentially formylate an amine to produce a formamide.

Another potential transformation is the reduction of the ester to an alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce esters to primary alcohols. In the case of 2,6-dimethyloctyl formate, this would yield methanol (B129727) and 2,6-dimethyloctan-1-ol. chemistrysteps.com Catalytic hydrogenation can also be employed for this transformation, often requiring high pressures and temperatures. youtube.com

Furthermore, the formate group can participate in more complex, transition-metal-catalyzed cross-coupling reactions, although such transformations are less common for simple alkyl formates compared to other ester types.

Nucleophilic Acyl Substitution Reactions of Formate Esters

Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives, including formate esters. This two-step addition-elimination mechanism is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon of the ester.

The general mechanism begins with the nucleophilic attack on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. nih.govresearchgate.net In this intermediate, the former carbonyl oxygen becomes an alkoxide, and the new nucleophile is attached to the carbonyl carbon. The subsequent step involves the reformation of the carbon-oxygen double bond and the departure of the leaving group, which in the case of 2,6-dimethyloctyl formate is the 2,6-dimethyloctan-1-olate anion.

The reactivity of the ester in these reactions is influenced by several factors, including the nature of the nucleophile, the stability of the leaving group, and steric hindrance around the carbonyl group. numberanalytics.com For 2,6-dimethyloctyl formate, the bulky 2,6-dimethyloctyl group can sterically hinder the approach of the nucleophile to the carbonyl carbon. numberanalytics.com

A common example of nucleophilic acyl substitution is hydrolysis, which can be catalyzed by either acid or base. In basic hydrolysis (saponification), a hydroxide (B78521) ion acts as the nucleophile. The reaction is effectively irreversible as the final step involves the deprotonation of the resulting carboxylic acid (formic acid) by the alkoxide leaving group.

Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. nih.gov

Table 1: Illustrative Data for Nucleophilic Acyl Substitution of an Alkyl Formate

This table presents hypothetical data for the hydrolysis of an alkyl formate, illustrating the influence of reaction conditions on the reaction rate.

| Entry | Nucleophile | Catalyst | Temperature (°C) | Hypothetical Rate Constant (k, s⁻¹) |

| 1 | H₂O | None | 25 | 1.2 x 10⁻⁶ |

| 2 | H₂O | HCl (0.1 M) | 25 | 3.5 x 10⁻⁴ |

| 3 | OH⁻ (0.1 M) | None | 25 | 8.9 x 10⁻³ |

| 4 | H₂O | HCl (0.1 M) | 50 | 1.4 x 10⁻³ |

Note: The data in this table is illustrative and intended to demonstrate general principles of nucleophilic acyl substitution reactions.

Catalytic Cleavage of Carbon-Oxygen Bonds in Formate Analogues

The cleavage of the C-O bond in esters is a critical transformation, particularly in the context of biomass conversion and organic synthesis. masterorganicchemistry.com While the acyl-oxygen (C(O)-O) bond is typically cleaved in nucleophilic acyl substitution, the cleavage of the alkyl-oxygen (C-O) bond requires specific catalytic approaches.

Research into the cleavage of C-O bonds in related compounds, such as lignin (B12514952) model compounds which also feature C-O linkages, has highlighted the potential of various catalytic systems. frontiersin.orgnih.govnih.gov For instance, certain transition metal catalysts have shown efficacy in cleaving robust C-O bonds. researchgate.net Vanadium catalysts, for example, have been used for the cleavage of C-O bonds in 2,6-dimethoxyphenol, a lignin model compound, without the need for an external hydrogen source. frontiersin.orgnih.govnih.gov The proposed mechanism involves the activation of the C-O bond by the metal center, facilitating its cleavage. frontiersin.org

Lanthanide complexes have also emerged as effective catalysts for various organic transformations, including the cleavage of ester bonds. nih.govnih.govresearchgate.net These catalysts are known for their Lewis acidity and ability to coordinate with oxygen-containing functional groups, thereby activating the C-O bond for cleavage. nih.govnih.gov While direct studies on 2,6-dimethyloctyl formate are not prevalent, the principles derived from studies on other esters and ethers suggest that lanthanide catalysts could potentially facilitate the C-O bond cleavage in this molecule. nih.govresearchgate.net

The catalytic cleavage can proceed via different pathways depending on the catalyst and reaction conditions. One possible pathway involves oxidative addition of the C-O bond to a low-valent metal center, followed by further reaction to yield the cleaved products. Another approach is through hydrogenolysis, where the C-O bond is cleaved in the presence of a hydrogen source and a catalyst.

Table 2: Representative Catalytic Systems for C-O Bond Cleavage in Ester Analogues

This table summarizes findings from studies on catalytic C-O bond cleavage in compounds analogous to formate esters.

| Catalyst System | Substrate Type | Key Findings | Reference |

| Vanadium Metal | Lignin Model Compound (e.g., 2,6-dimethoxyphenol) | Effective for C-O cleavage in water without external H₂. frontiersin.orgnih.govnih.gov | frontiersin.orgnih.govnih.gov |

| Lanthanide (III) Ions | Phosphate (B84403) Esters | Catalyzes hydrolysis of phosphate esters in aqueous solution. nih.gov | nih.gov |

| Manganese/Zirconium | Lignin-derived Dimers | Catalyzes autoxidation leading to C-C and C-O bond cleavage. nrel.gov | nrel.gov |

Advanced Spectroscopic and Analytical Characterization Methodologies for 2,6 Dimethyloctyl Formate Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a powerful, non-destructive tool for the detailed molecular-level investigation of 2,6-dimethyloctyl formate (B1220265). It provides critical information on the compound's structure, the connectivity of its atoms, and its stereochemistry.

¹H and ¹³C NMR spectroscopy are fundamental in the initial structural confirmation of 2,6-dimethyloctyl formate. The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms, while the ¹³C NMR spectrum reveals the types of carbon atoms present in the molecule.

The differentiation between isomers of formate esters can be achieved through careful analysis of their NMR spectra. researchgate.net For instance, the chemical shifts and coupling constants in the ¹H NMR spectrum are highly sensitive to the local electronic and steric environment of the protons. This allows for the distinction between different structural isomers, such as 2,6-dimethyloctan-1-yl formate and 2,6-dimethyloctan-2-yl formate, based on the unique spin-spin coupling patterns and chemical shifts of the protons adjacent to the formate group and the methyl groups. chemicalbook.comnih.gov

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for 2,6-Dimethyloctan-1-ol

| Atom | ¹H NMR Shift (ppm) | ¹³C NMR Shift (ppm) |

| H-1 | 3.42 (t) | 68.3 (CH₂) |

| H-2 | 1.62 (m) | 37.2 (CH) |

| H-3 | 1.25 (m) | 27.2 (CH₂) |

| H-4 | 1.15 (m) | 36.6 (CH₂) |

| H-5 | 1.35 (m) | 24.8 (CH₂) |

| H-6 | 1.55 (m) | 39.3 (CH) |

| H-7 | 1.25 (m) | 22.7 (CH₂) |

| H-8 | 0.88 (t) | 14.1 (CH₃) |

| 2-CH₃ | 0.90 (d) | 19.4 (CH₃) |

| 6-CH₃ | 0.86 (d) | 22.7 (CH₃) |

Note: These are predicted values and actual experimental values may vary slightly. The data for the formate ester would show an additional singlet for the formate proton around 8.0-8.1 ppm and the corresponding carbonyl carbon in the ¹³C NMR spectrum.

To further elucidate the complex structure of 2,6-dimethyloctyl formate, two-dimensional (2D) NMR techniques are employed. These experiments provide information about the connectivity and spatial relationships between different nuclei within the molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. researchgate.netprinceton.edu Cross-peaks in a COSY spectrum indicate that the two correlated protons are coupled to each other, typically through two or three bonds. princeton.edu This is invaluable for tracing the carbon backbone of the 2,6-dimethyloctyl chain and confirming the attachment of the methyl groups at positions 2 and 6.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This technique is used to determine the stereochemistry of the molecule by identifying protons that are close to each other in space, regardless of whether they are directly bonded. princeton.edu ROESY is particularly useful for differentiating between diastereomers of 2,6-dimethyloctyl formate, which have different relative configurations at the chiral centers (C2 and C6). The presence or absence of cross-peaks between specific protons can provide definitive evidence for their spatial proximity, allowing for the assignment of the relative stereochemistry.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. cdnsciencepub.com

For 2,6-dimethyloctyl formate, electron ionization (EI) is a common method used to generate a molecular ion (M⁺) and a series of fragment ions. The molecular ion peak confirms the molecular weight of the compound. nist.gov However, for some esters, the molecular ion peak can be weak or even absent. chemistrynotmystery.comwhitman.edu

The fragmentation pattern is highly characteristic of the compound's structure. For formate esters, common fragmentation pathways include:

Loss of the alkoxy group (-OR): Cleavage of the bond next to the carbonyl group can result in the formation of a formyl cation (HCO⁺) or an acylium ion. whitman.edulibretexts.org

McLafferty rearrangement: This is a characteristic fragmentation for esters with a sufficiently long alkyl chain containing a γ-hydrogen. chemistrynotmystery.comwhitman.edu It involves the transfer of a hydrogen atom to the carbonyl oxygen, followed by the elimination of a neutral alkene molecule.

Loss of a formic acid molecule: In some cases, especially with larger alcohol portions, the ester can eliminate a molecule of formic acid. chemistrynotmystery.com

The analysis of these fragment ions allows for the confirmation of the 2,6-dimethyloctyl structure and the formate ester functionality.

Table 2: Potential Mass Spectrometry Fragments for 2,6-Dimethyloctyl Formate

| m/z | Possible Fragment Identity | Fragmentation Pathway |

| 186 | [C₁₁H₂₂O₂]⁺ | Molecular Ion |

| 141 | [C₁₀H₂₁]⁺ | Loss of HCOO• |

| 113 | [C₈H₁₇]⁺ | Cleavage of the octyl chain |

| 85 | [C₆H₁₃]⁺ | Cleavage of the octyl chain |

| 71 | [C₅H₁₁]⁺ | Cleavage of the octyl chain |

| 57 | [C₄H₉]⁺ | Cleavage of the octyl chain |

| 45 | [HCOO]⁺ | Formate group |

Note: This table presents potential fragments, and their relative abundance would depend on the specific ionization and analysis conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a unique "fingerprint" for the compound, allowing for its identification and the characterization of its functional groups. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of 2,6-dimethyloctyl formate is expected to show a strong, characteristic absorption band for the carbonyl (C=O) stretch of the ester group, typically in the region of 1720-1740 cm⁻¹. researchgate.netnih.gov Other significant bands would include the C-O stretching vibrations of the ester, and the C-H stretching and bending vibrations of the alkyl chain. nist.gov

Raman Spectroscopy: Raman spectroscopy also provides information about the vibrational modes of the molecule. researchgate.net For esters, the C=O stretching vibration is also a prominent feature in the Raman spectrum. nih.gov Raman spectroscopy can be particularly useful for studying the conformational properties of the alkyl chain. researchgate.net

Table 3: Characteristic Infrared and Raman Bands for 2,6-Dimethyloctyl Formate

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| C-H stretch (alkane) | 2850-3000 | IR, Raman |

| C=O stretch (ester) | 1720-1740 | IR, Raman |

| C-O stretch (ester) | 1150-1250 | IR, Raman |

| CH₂/CH₃ bending | 1350-1470 | IR, Raman |

Chromatographic Techniques for Separation, Purification, and Purity Assessment

Chromatographic techniques are essential for separating 2,6-dimethyloctyl formate from reaction mixtures, purifying it, and assessing its purity.

Gas chromatography (GC) is a powerful technique for separating volatile compounds. researchgate.net In the analysis of 2,6-dimethyloctyl formate, a sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. phytojournal.combotanyjournals.com The separation is based on the differential partitioning of the compound between the mobile gas phase and the stationary phase coated on the inside of the column. The retention time, the time it takes for the compound to elute from the column, is a characteristic property that can be used for identification. botanyjournals.com

When GC is coupled with a mass spectrometer (GC-MS), it becomes an even more powerful analytical tool. phytojournal.com The GC separates the components of a mixture, and the MS provides mass spectra for each separated component, allowing for their definitive identification by comparing the obtained spectra with library data. botanyjournals.comresearchgate.net GC-MS is widely used to determine the purity of 2,6-dimethyloctyl formate and to identify any impurities present.

The Kovats retention index (RI) is another useful parameter obtained from GC analysis, which helps in the identification of compounds by comparing their retention times to those of n-alkane standards. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation, identification, and quantification of 2,6-dimethyloctyl formate in various mixtures. Its high resolution and sensitivity make it ideal for assessing the purity of the final product and for quantitative analysis in research and quality control settings.

Methodology and Findings:

An HPLC method for analyzing 2,6-dimethyloctyl formate typically employs a reversed-phase column, such as a C18, which separates compounds based on their hydrophobicity. The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. nih.gov The ratio of these solvents can be adjusted to achieve optimal separation of the ester from its starting materials (2,6-dimethyloctan-1-ol and formic acid) or any side products.

Detection is commonly achieved using an ultraviolet (UV) detector, as the formate ester possesses a chromophore that absorbs in the low UV region (around 210 nm). nih.gov For quantitative analysis, a calibration curve is constructed using standards of known concentration to determine the amount of 2,6-dimethyloctyl formate in a sample. The method's performance is validated by assessing parameters such as linearity, precision, accuracy, and the limits of detection (LOD) and quantitation (LOQ). koreascience.kr Research has shown that optimizing factors like flow rate and injection volume is critical for achieving sharp peaks, good resolution, and extending the lifespan of the chromatographic column. mdpi.com

| Parameter | Condition |

|---|---|

| Instrument | High-Performance Liquid Chromatography System |

| Column | Reversed-Phase C18 (e.g., Nucleosil 7C18), 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at 210 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C (Ambient) |

| Retention Time (Hypothetical) | ~5.8 min |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used to monitor the progress of chemical reactions in real-time. nih.govthieme.de In the synthesis of 2,6-dimethyloctyl formate via esterification of 2,6-dimethyloctan-1-ol, TLC allows the researcher to qualitatively observe the consumption of the starting alcohol and the formation of the ester product.

Methodology and Findings:

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, which is typically coated with silica (B1680970) gel as the stationary phase. nih.govrsc.org The plate is then placed in a developing chamber containing a suitable mobile phase, often a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate (B1210297). rsc.org The components of the mixture travel up the plate at different rates depending on their polarity and interaction with the stationary phase.

The less polar product, 2,6-dimethyloctyl formate, will travel further up the plate (higher Retention factor, Rf) than the more polar starting material, 2,6-dimethyloctan-1-ol. By comparing the spots of the reaction mixture over time to spots of the pure starting material and product, one can track the reaction's progression until the starting material spot has disappeared. Visualization is typically achieved using UV light or by staining with a chemical agent (e.g., potassium permanganate) if the compounds are not UV-active. nih.gov This technique is a powerful tool for determining when a reaction is complete, saving time and resources. rsc.org

| Compound | Structure | Polarity | Hypothetical Rf Value* |

|---|---|---|---|

| 2,6-Dimethyloctan-1-ol (Starting Material) | C10H22O | More Polar | 0.35 |

| 2,6-Dimethyloctyl Formate (Product) | C11H22O2 | Less Polar | 0.70 |

*Developed on a silica gel plate using a mobile phase of Hexane:Ethyl Acetate (9:1, v/v).

Chiroptical Spectroscopy (e.g., Optical Rotation, Circular Dichroism) for Enantiomeric Excess Determination

Since 2,6-dimethyloctan-1-ol is a chiral molecule, the resulting 2,6-dimethyloctyl formate will also exist as a pair of enantiomers ((R)- and (S)-isomers). Chiroptical spectroscopy techniques are essential for determining the stereochemical purity, or enantiomeric excess (ee), of a sample. yale.edu

Methodology and Findings:

Optical Rotation: This classical technique measures the angle to which a plane of polarized light is rotated when it passes through a solution of a chiral compound. yale.edu The two enantiomers of 2,6-dimethyloctyl formate will rotate the light by equal amounts but in opposite directions. A pure sample of one enantiomer will have a specific rotation value, while a racemic mixture (50:50 mix of both enantiomers) will exhibit no optical rotation. By measuring the observed rotation of a sample and comparing it to the specific rotation of the pure enantiomer, the enantiomeric excess can be calculated.

Circular Dichroism (CD): Circular Dichroism spectroscopy measures the differential absorption of left- and right-handed circularly polarized light by a chiral molecule. yale.edu Enantiomers produce CD spectra that are mirror images of each other (equal magnitude, opposite sign). This technique can be highly sensitive for determining enantiomeric excess. nih.gov In some advanced applications, CD detectors can be coupled with HPLC systems (HPLC-CD), providing separation of components and their chiroptical properties simultaneously, which yields excellent results in estimating enantiomeric excess. nih.gov

These methods are fundamental in asymmetric synthesis, where the goal is to produce one enantiomer selectively over the other, as the biological and sensory properties of each enantiomer can differ significantly.

| Property | (R)-2,6-Dimethyloctyl Formate | (S)-2,6-Dimethyloctyl Formate | Racemic Mixture |

|---|---|---|---|

| Specific Rotation ([α]D) | +8.5° | -8.5° | 0° |

| Circular Dichroism (Δε at λmax) | Positive Cotton Effect | Negative Cotton Effect | No Signal |

Computational Chemistry and Theoretical Investigations of 2,6 Dimethyloctyl Formate

Quantum Mechanical Studies of Electronic Structure

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of 2,6-dimethyloctyl formate (B1220265). These studies provide insights into the molecule's stability, reactivity, and electronic properties.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in quantum chemistry for predicting chemical reactivity. researchgate.netaimspress.com The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a significant parameter for molecular stability. researchgate.netschrodinger.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. aimspress.comresearchgate.net Conversely, a small energy gap indicates that a molecule is more reactive and can be easily polarized. nih.gov For esters and other organic molecules, this gap can be calculated using DFT methods, such as B3LYP, often paired with a basis set like 6-311G(d,p). aimspress.com

Table 1: Illustrative Global Reactivity Descriptors Derived from HOMO-LUMO Energies This table demonstrates typical quantum chemical descriptors that can be calculated from HOMO (EH) and LUMO (EL) energies for a given molecule.

| Parameter | Formula | Description |

| Energy Gap (ΔE) | EL - EH | Indicates chemical reactivity and kinetic stability. researchgate.net |

| Ionization Potential (I) | -EH | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | -EL | The energy released when an electron is added to the molecule. |

| Chemical Hardness (η) | (I - A) / 2 | Measures the resistance to change in electron distribution. nih.gov |

| Chemical Softness (S) | 1 / η | The reciprocal of hardness, indicating how easily the molecule's electron cloud is polarized. nih.gov |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Electrophilicity Index (ω) | (χ2) / (2η) | A measure of the energy lowering of a molecule when it accepts electrons. nih.gov |

This table is illustrative. The actual values depend on the specific molecule and the level of theory used for calculation.

Molecular Electrostatic Potential (ESP) maps are valuable tools for predicting the reactive behavior of molecules by visualizing the charge distribution. nih.gov An ESP map plots the electrostatic potential onto the molecule's electron density surface, revealing regions susceptible to electrophilic and nucleophilic attack. researchgate.netscispace.com

The different colors on an ESP map represent different values of electrostatic potential:

Red: Indicates regions of most negative electrostatic potential, which are rich in electrons. These areas are attractive to electrophiles (electron-seeking species). nih.gov

Blue: Indicates regions of most positive electrostatic potential, which are electron-poor. These areas are susceptible to attack by nucleophiles (nucleus-seeking species). nih.gov

Green: Represents areas of neutral or zero potential.

For an ester like 2,6-dimethyloctyl formate, an ESP map would predictably show a region of high electron density (red) around the carbonyl oxygen atom due to the presence of lone pairs of electrons. The hydrogen atoms of the alkyl chain and the hydrogen on the formate group would exhibit positive potential (blue). This visualization helps identify reactive sites; for instance, protonation or interaction with a Lewis acid would likely occur at the carbonyl oxygen. Although a specific ESP map for 2,6-dimethyloctyl formate is not published in the reviewed literature, its features can be reliably predicted based on the general chemistry of esters.

Conformational Analysis and Molecular Dynamics Simulations

2,6-Dimethyloctyl formate is a flexible molecule due to the presence of multiple single bonds, allowing for rotation and leading to a large number of possible conformations. Conformational analysis aims to identify the stable three-dimensional structures (conformers) of the molecule and their relative energies.

Molecular Dynamics (MD) simulations are a powerful computational method to explore the conformational landscape of a molecule over time. mdpi.com An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing a view of the molecule's dynamic behavior. mdpi.com For 2,6-dimethyloctyl formate, MD simulations could reveal:

The most populated (lowest energy) conformations in different environments (e.g., in a vacuum or a solvent).

The energy barriers between different conformations.

How the molecule's shape fluctuates under different temperatures.

Intermolecular interactions in a condensed phase.

This information is crucial for understanding how the molecule's shape influences its physical properties and biological activity. While specific MD simulation studies on 2,6-dimethyloctyl formate are not documented in the searched literature, this technique remains a standard approach for studying flexible organic molecules. mdpi.com

Simulation of Reaction Mechanisms and Transition States

Theoretical chemistry can be used to model chemical reactions, providing detailed information about reaction pathways and the energies of transition states. acs.org For 2,6-dimethyloctyl formate, important reactions to simulate could include its hydrolysis (reaction with water to form 2,6-dimethyloctan-1-ol and formic acid) or its oxidation.

Using methods like DFT, researchers can map out the potential energy surface of a reaction. This involves:

Identifying the structures of the reactants, products, and any intermediates.

Locating the transition state structure, which is the highest energy point along the reaction coordinate.

Calculating the activation energy (the energy difference between the reactants and the transition state), which determines the reaction rate.

Systematic DFT studies have been performed on the adsorption and decomposition of esters and related oxygenates on metal surfaces, demonstrating the power of this approach to predict thermochemical properties and reaction intermediates. acs.org Such simulations provide mechanistic insights that are complementary to experimental studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity and Environmental Fate

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to correlate the chemical structure of compounds with their biological activity or environmental fate. researchgate.net QSAR models are built by finding a mathematical relationship between calculated molecular properties (descriptors) and an experimentally measured activity. nih.gov

For fragrance materials like 2,6-dimethyloctyl formate, QSAR models can be developed to predict various endpoints, including toxicological properties or biodegradability, helping to fill data gaps without extensive animal testing. researchgate.net The process involves:

Compiling a dataset of structurally diverse compounds with known activity values.

Calculating a wide range of molecular descriptors for each compound.

Using statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, to build a model that relates the descriptors to the activity. nih.gov

Validating the model's predictive power using internal (cross-validation) and external test sets. nih.gov

While no QSAR model specifically developed for 2,6-dimethyloctyl formate was found, studies on large sets of fragrance materials have successfully modeled toxicological endpoints using this approach. researchgate.net

Table 2: Examples of Molecular Descriptors Used in QSAR Models for Fragrance Compounds

| Descriptor Class | Example Descriptors | Description |

| Constitutional | Molecular Weight (MW), Number of Rotatable Bonds (#RB) | Describes the basic composition and connectivity of the molecule. |

| Topological | Wiener index, Kier & Hall connectivity indices | Numerical values derived from the 2D graph representation of the molecule. |

| Physicochemical | LogP (octanol-water partition coefficient), TPSA (Topological Polar Surface Area) | Describes properties like hydrophobicity and polarity, which influence absorption and distribution. |

| Quantum Chemical | HOMO/LUMO energies, Dipole Moment | Electronic descriptors derived from quantum mechanical calculations. |

This table provides examples of descriptor types commonly used in QSAR studies for organic compounds, including fragrances. researchgate.netnih.gov

Prediction of Spectroscopic Properties from First Principles

Quantum mechanical calculations, primarily using DFT, can accurately predict various spectroscopic properties of molecules. mdpi.comyoutube.com This is a powerful tool for structure verification and interpretation of experimental spectra.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. After geometry optimization, a frequency calculation yields a theoretical IR spectrum. The calculated frequencies are often systematically scaled to correct for approximations in the method and for anharmonicity, resulting in good agreement with experimental spectra. mdpi.com For 2,6-dimethyloctyl formate, this would allow for the assignment of key vibrational modes, such as the C=O stretching of the ester group. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can also predict ¹H and ¹³C NMR chemical shifts. youtube.com The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. By calculating the magnetic shielding for each nucleus in the optimized structure, one can predict the chemical shifts, which can then be compared to experimental data to confirm the structure. youtube.com

Table 3: Illustrative Comparison of Calculated vs. Experimental IR Frequencies for Ester Functional Groups This table illustrates the typical agreement between calculated (DFT) and experimental IR frequencies for key functional groups found in esters.

| Vibrational Mode | Typical Experimental Frequency (cm⁻¹) | Typical Calculated (Scaled) Frequency (cm⁻¹) |

| C=O Stretch (Ester) | 1735-1750 | 1730-1755 |

| C-O Stretch (Ester) | 1150-1250 | 1145-1255 |

| C-H Stretch (Alkyl) | 2850-3000 | 2850-3000 |

This table is illustrative, based on general knowledge of IR spectroscopy and DFT calculations for esters. mdpi.com

Research Applications in Organic Synthesis and Chemical Biology

Synthetic Utility of 2,6-Dimethyloctyl Formate (B1220265) as a Building Block

A chemico-enzymatic synthesis has also been developed to produce all four stereoisomers of 2,6-dimethyloctyl formate. researchgate.net This method utilizes the enantioselective hydrolysis of formate precursors with porcine pancreatic lipase (B570770) as the key step, highlighting the synergy of chemical and enzymatic methods in accessing specific stereoisomers of such compounds. researchgate.net

Investigations as a Pheromone Mimic for Insect Pest Management

One of the most significant applications of 2,6-dimethyloctyl formate is its function as a potent mimic of the aggregation pheromone for flour beetles, specifically Tribolium castaneum and Tribolium confusum. ias.ac.in The natural pheromone is (4R,8R)-4,8-dimethyldecanal, an aldehyde that is prone to autoxidation, making it unstable for practical use in traps. ias.ac.in The formate ester, being more stable, presents a valuable alternative for monitoring and potentially controlling these pests. ias.ac.in

Behavioral studies have confirmed the efficacy of 2,6-dimethyloctyl formate as an attractant for the confused flour beetle, Tribolium confusum. ias.ac.in Using a disc-based bioassay, researchers evaluated the response of the beetles to varying doses of the formate mimic and compared it to the activity of the highly active natural pheromone isomer, (4R,8R)-4,8-dimethyldecanal. ias.ac.in

The results demonstrated a clear dose-dependent response. While the formate mimic was inactive at a very low dose of 1 ng/disc, it proved to be active at 10 ng/disc. At a dose of 100 ng/disc, 2,6-dimethyloctyl formate was as effective as the genuine pheromone in attracting the beetles. ias.ac.in

Interactive Data Table: Behavioral Assay of 2,6-Dimethyloctyl Formate vs. Natural Pheromone

| Compound | Dose per Disc | Activity in Tribolium confusum Bioassay |

|---|---|---|

| 2,6-Dimethyloctyl Formate | 1 ng | Inactive |

| (4R,8R)-4,8-dimethyldecanal | 1 ng | Active |

| 2,6-Dimethyloctyl Formate | 10 ng | Active |

In a broader context, studies on other insects have utilized electrophysiological techniques like gas chromatography-electroantennogram detection (GC-EAD) to assess the antennal responses to pheromone analogs. researchgate.net For instance, formate analogs of the honeydew moth sex pheromone elicited clear responses from male antennae, confirming that the insect's sensory system can detect these mimics. researchgate.net Such studies are crucial for verifying that a mimic is biologically recognized before proceeding to more complex behavioral and field trials.

The biological activity of pheromones and their mimics is often highly dependent on their specific chemical structure, including stereochemistry. ias.ac.in For the natural flour beetle pheromone, 4,8-dimethyldecanal, all four possible stereoisomers were synthesized and tested, revealing that the (4R,8R)-isomer was as active as the natural pheromone itself. ias.ac.in While a mixture of diastereomers is also active, its potency is lower than the pure (4R,8R)-isomer. ias.ac.in However, the synthesis of a specific stereoisomer is more complex than producing a mixture. ias.ac.in

This principle underscores the importance of structure-activity relationship (SAR) studies, which investigate how variations in a molecule's structure affect its biological function. nih.govnih.gov For pheromone mimics, SAR helps in designing compounds with optimal activity, stability, and synthetic accessibility. The development of 2,6-dimethyloctyl formate as a mimic for an aldehyde pheromone is a classic example. The aldehyde functional group in the natural pheromone is replaced by a more stable formate ester group, which retains the necessary biological activity while improving its practical utility. ias.ac.in

The primary advantage of using 2,6-dimethyloctyl formate is its enhanced stability compared to the natural aldehyde pheromone, which is susceptible to degradation in the air. ias.ac.in This stability makes the formate mimic a more practical and reliable attractant for use in traps designed to monitor the population of flour beetles. ias.ac.in

Pheromone mimics can be employed in several pest management strategies. In addition to population monitoring, they can be used in mating disruption. This strategy involves releasing a sufficient amount of a pheromone mimic into the environment to confuse insects and prevent them from locating mates, thereby disrupting their reproductive cycle. researchgate.net For example, formate analogs have been shown to act as antagonists to the sex pheromone of the honeydew moth, inhibiting male response to calling females in wind tunnel tests and reducing captures in pheromone-baited traps in the field. researchgate.net This demonstrates the potential of stable formate mimics to serve as effective agents in mating disruption strategies for commercial pest control. researchgate.net

Broader Implications for Ester Chemistry in Biosynthesis and Bio-Inspired Design

The study and application of 2,6-dimethyloctyl formate fit into the wider context of ester chemistry's role in biological processes and the human endeavor to mimic them.

Biosynthesis: Nature employs esters in a vast array of functions. They are common components of flavors and fragrances and serve as storage forms for other molecules. berscience.orgrsc.org For instance, retinyl esters are the storage form of retinol (B82714) (Vitamin A) and are valued for their stability. rsc.org Scientists are increasingly harnessing and engineering biological systems to produce specific esters. Through metabolic engineering, microbial hosts like yeast can be modified to efficiently biosynthesize "designer esters" from renewable feedstocks. berscience.orgrsc.org This involves leveraging enzymes such as alcohol acyltransferases (AATs) or engineering other enzymes to perform the desired esterification reactions with high efficiency and selectivity. berscience.org This approach represents a sustainable and environmentally friendly alternative to traditional chemical synthesis. rsc.org

Bio-Inspired Design: The development of 2,6-dimethyloctyl formate as a pheromone mimic is a prime example of bio-inspired design, where principles from nature are adapted to create new technologies. researchgate.net This field involves reverse-engineering natural systems to understand their mechanisms and then applying that knowledge to create wholly artificial systems that replicate those functions. researchgate.netresearchgate.net By mimicking the chemical signals used by insects, scientists can develop highly specific and environmentally benign methods for pest control, moving away from broad-spectrum insecticides. ontosight.ai The success of such mimics highlights a paradigm shift in chemistry, focusing not just on the composition of molecules but on their structure, function, and application as inspired by natural processes. researchgate.net

Future Research Directions and Unexplored Avenues for 2,6 Dimethyloctyl Formate

Development of Novel and Highly Efficient Stereoselective Synthesis Methods

The presence of a chiral center at the C6 position of the 2,6-dimethyloctyl moiety means that 2,6-dimethyloctyl formate (B1220265) exists as different stereoisomers. The olfactory properties of chiral molecules can vary significantly between stereoisomers, making the development of stereoselective synthesis methods a critical research goal. rsc.org

Future research should focus on:

Biocatalytic Approaches: Utilizing enzymes such as lipases or Baeyer-Villiger monooxygenases could offer highly selective and environmentally friendly routes to specific stereoisomers. rsc.orgconicet.gov.ar Lipases have been successfully used for the synthesis of other formate esters, like octyl formate, and could be adapted for the bulkier 2,6-dimethyloctyl alcohol. nih.govresearchgate.net The use of immobilized enzymes could also enhance reusability and reduce production costs. nih.govresearchgate.net

Asymmetric Catalysis: The development of novel chiral catalysts, potentially based on transition metals, could enable the direct asymmetric hydrogenation or hydroformylation of appropriate precursors to create the desired chiral alcohol, 2,6-dimethyloctan-1-ol, which can then be esterified.

Chiral Pool Synthesis: Investigating synthetic pathways starting from readily available chiral natural products, such as citronellal, could provide a cost-effective route to enantiomerically pure 2,6-dimethyloctan-1-ol. researchgate.net

A comparative analysis of potential synthetic methods is presented in Table 1.

Table 1: Comparison of Potential Stereoselective Synthesis Methods

| Method | Potential Advantages | Potential Challenges |

|---|---|---|

| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. rsc.orgnih.gov | Enzyme stability, substrate scope, potential for low yields. personalcaremagazine.com |

| Asymmetric Catalysis | High efficiency, potential for large-scale production. | Catalyst cost, removal of metal traces from the product. |

| Chiral Pool Synthesis | Utilizes naturally occurring chirality, potentially lower cost. researchgate.net | Limited availability of starting materials, multi-step syntheses. |

Deeper Understanding of Biological Interactions at the Molecular Level

The primary interaction of fragrance molecules like 2,6-dimethyloctyl formate with biological systems occurs at the olfactory receptors in the nasal epithelium. Understanding these interactions at a molecular level is key to designing new fragrances with specific desired characteristics.

Future research avenues include:

Olfactory Receptor Deorphanization: Identifying the specific olfactory receptors that bind to the different stereoisomers of 2,6-dimethyloctyl formate. This involves expressing a library of human olfactory receptors in host cells (e.g., HEK293 cells) and measuring their response to the compound.

Structure-Odor Relationship (SOR) Studies: Systematically modifying the structure of 2,6-dimethyloctyl formate (e.g., changing the position of the methyl groups, altering the ester functionality) and correlating these changes with perceived odor characteristics. This can help build predictive models for new scent molecules. mdpi.com

Investigating Other Biological Activities: Beyond olfaction, many fragrance compounds exhibit other biological effects, such as antimicrobial or anti-inflammatory properties. researchgate.netiomcworld.com Screening 2,6-dimethyloctyl formate and related esters for such activities could uncover new applications in cosmetics or therapeutics.

Advanced Computational Approaches for Predictive Modeling and Materials Design

Computational chemistry and machine learning are becoming indispensable tools in the fragrance industry for accelerating the discovery and design of new molecules. researchgate.netsiemens.com

Future research should leverage:

Quantitative Structure-Property Relationship (QSPR) Modeling: Developing QSPR models to predict the physicochemical properties of 2,6-dimethyloctyl formate and related esters, such as boiling point, vapor pressure, and water solubility, which are crucial for product formulation. siemens.comnih.gov

Molecular Docking and Dynamics: Simulating the interaction of different stereoisomers of 2,6-dimethyloctyl formate with models of olfactory receptors to predict binding affinity and understand the structural basis of odor perception.

AI-Driven Molecule Generation: Using generative neural networks and other AI models, trained on large databases of known fragrance molecules, to design novel ester structures with targeted scent profiles. arxiv.orgacs.org These models can suggest new molecules that are structurally similar to 2,6-dimethyloctyl formate but with potentially enhanced or entirely new olfactory properties. arxiv.org

Table 2: Computational Tools for Fragrance Research

| Computational Method | Application | Potential Outcome |

|---|---|---|

| QSPR | Predict physical and chemical properties. siemens.com | Faster screening of candidate molecules, formulation optimization. nih.gov |

| Molecular Docking | Simulate binding to olfactory receptors. | Prediction of odor character and intensity. |

| Machine Learning/AI | Generate novel molecular structures. arxiv.org | Discovery of new fragrance compounds with desired scents. acs.org |

Exploration of New Catalytic Systems for Sustainable Production

The principles of green chemistry are increasingly important in the chemical industry, including the fragrance sector. premiumbeautynews.comperfumerflavorist.com Research into sustainable production methods for 2,6-dimethyloctyl formate is a critical future direction.

Key research areas include:

Heterogeneous Catalysts: Developing solid acid catalysts, such as zeolites or functionalized resins like Amberlyst 15, for the esterification of 2,6-dimethyloctan-1-ol with formic acid. jetir.org These catalysts are easily separated from the reaction mixture, reusable, and less corrosive than traditional mineral acids like sulfuric acid. jetir.orgunb.ca

Gold-Based Catalysis: Investigating the use of gold nanoparticle catalysts (e.g., Au/TiO₂) for the aerobic oxidative coupling of 2,6-dimethyloctan-1-ol and formaldehyde (B43269) (as a source of the formyl group). mdpi.com This method operates under milder conditions and can be more atom-economical.

Biocatalytic Production from Renewable Feedstocks: Exploring the use of engineered microorganisms to produce 2,6-dimethyloctan-1-ol from renewable sources like sugars. premiumbeautynews.com This alcohol can then be converted to the formate ester using biocatalytic methods, creating a fully "green" production pathway. kaust.edu.sa Formic acid itself can be produced sustainably via the biocatalytic reduction of CO₂. nih.gov

Comprehensive Environmental Risk Assessment and Mitigation Strategies for Related Compounds

As with any chemical used in consumer products, a thorough understanding of the environmental fate and potential risks of 2,6-dimethyloctyl formate and structurally similar compounds is essential. personalcaremagazine.comdigitellinc.com

Future research should focus on:

Biodegradation Studies: Evaluating the biodegradability of 2,6-dimethyloctyl formate in relevant environmental compartments, such as soil and aquatic systems. The long alkyl chain and branching may affect its degradation rate compared to simpler esters. mdpi.com

Ecotoxicity Testing: Assessing the potential toxicity of the compound and its degradation products to a range of aquatic and terrestrial organisms (e.g., algae, daphnia, fish). This data is crucial for performing a comprehensive environmental risk assessment (ERA). epa.gov

Partitioning and Bioaccumulation Potential: Measuring key physicochemical properties like the octanol-water partition coefficient (Kow) to predict whether the compound is likely to partition into sediments or bioaccumulate in organisms. nih.gov Long-chain esters can be hydrophobic and prone to adsorption onto organic matter. mdpi.com

Grouping and Read-Across Approaches: Conducting risk assessments on a group of structurally related long-chain branched esters. This approach, supported by organizations like the Research Institute for Fragrance Materials (RIFM), allows for the efficient assessment of multiple compounds by leveraging existing data from similar molecules, thereby reducing the need for extensive animal testing. tum.de

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.